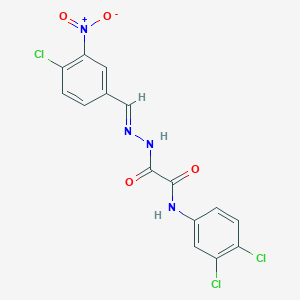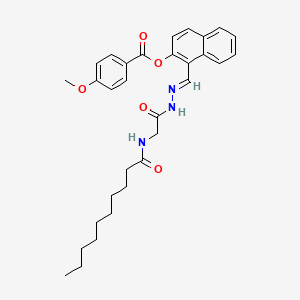![molecular formula C18H19N3O3 B12029460 N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B12029460.png)
N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide typically involves the condensation of 2-methoxybenzaldehyde with hydrazine derivatives, followed by acylation. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[2-[(2E)-2-[(2-Methoxyphenyl)methyliden]hydrazinyl]-2-oxoethyl]-2-methylbenzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Hydrazoneinheit in Hydrazinderivate umwandeln.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Wasserstoffperoxid in saurem oder basischem Medium.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.
Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Katalysators.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Oxiden und anderen sauerstoffhaltigen Derivaten.
Reduktion: Bildung von Hydrazinderivaten.
Substitution: Bildung von halogenierten oder anderen substituierten Derivaten.
Wissenschaftliche Forschungsanwendungen
N-[2-[(2E)-2-[(2-Methoxyphenyl)methyliden]hydrazinyl]-2-oxoethyl]-2-methylbenzamid hat verschiedene wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Potenzieller Einsatz als Pharmakophor bei der Entwicklung neuer Medikamente mit antimikrobiellen, krebshemmenden und entzündungshemmenden Eigenschaften.
Organische Synthese: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Materialwissenschaften: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[2-[(2E)-2-[(2-Methoxyphenyl)methyliden]hydrazinyl]-2-oxoethyl]-2-methylbenzamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Hydrazoneinheit kann reversible kovalente Bindungen mit aktiven Zentren von Enzymen eingehen und deren Aktivität hemmen. Die Verbindung kann auch mit zellulären Signalwegen interagieren, die an oxidativem Stress und Entzündungen beteiligt sind.
Wissenschaftliche Forschungsanwendungen
N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of new materials with specific properties such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[2-[(2E)-2-[(3-Methoxyphenyl)methyliden]hydrazinyl]-2-oxoethyl]-4-methylbenzamid
- N-[2-[(2E)-2-[(3-Bromphenyl)methyliden]hydrazinyl]-2-oxoethyl]-2-methylbenzamid
- N-[2-[(2E)-2-[(5-Brom-2-methoxyphenyl)methyliden]hydrazinyl]-2-oxoethyl]-4-methoxybenzamid
Einzigartigkeit
N-[2-[(2E)-2-[(2-Methoxyphenyl)methyliden]hydrazinyl]-2-oxoethyl]-2-methylbenzamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine Reaktivität und Interaktion mit biologischen Zielstrukturen beeinflussen kann. Das Vorhandensein der Methoxygruppe und die spezifische Anordnung der funktionellen Gruppen tragen zu seinen einzigartigen chemischen und biologischen Eigenschaften bei.
Eigenschaften
Molekularformel |
C18H19N3O3 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide |
InChI |
InChI=1S/C18H19N3O3/c1-13-7-3-5-9-15(13)18(23)19-12-17(22)21-20-11-14-8-4-6-10-16(14)24-2/h3-11H,12H2,1-2H3,(H,19,23)(H,21,22)/b20-11+ |
InChI-Schlüssel |
CBVKWYIHNGZANC-RGVLZGJSSA-N |
Isomerische SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OC |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12029379.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B12029382.png)

![(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12029397.png)
![(3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B12029400.png)



![N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12029413.png)
![N-(2-Chlorophenyl)-2-((3Z)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetamide](/img/structure/B12029415.png)

![N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029427.png)
![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12029434.png)
![N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12029442.png)
